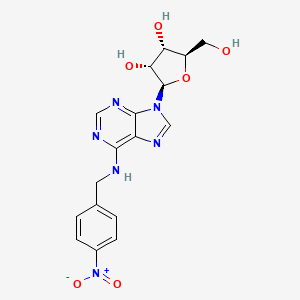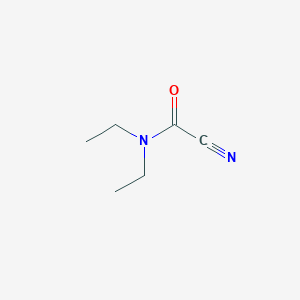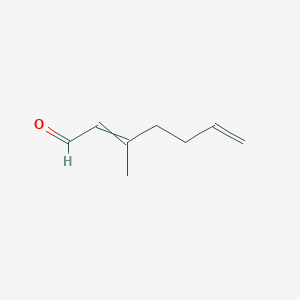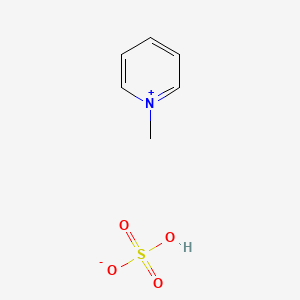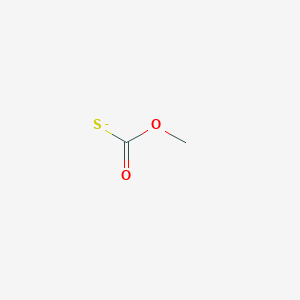
Carbonothioic acid, O-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonothioic acid, O-methyl ester, also known as methyl xanthate, is an organic compound with the formula CH₃OCS₂H. It belongs to the class of xanthates, which are esters of xanthic acid. This compound is primarily used in the mining industry as a flotation agent to separate valuable minerals from ores. It is also used in organic synthesis and as an intermediate in the production of other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbonothioic acid, O-methyl ester can be synthesized through the reaction of carbon disulfide (CS₂) with methanol (CH₃OH) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
CS2+CH3OH+NaOH→CH3OCS2Na+H2O
The sodium salt of the ester (sodium methyl xanthate) is then acidified to yield the free ester:
CH3OCS2Na+HCl→CH3OCS2H+NaCl
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactors where carbon disulfide and methanol are continuously fed into the system along with a base. The reaction mixture is then processed to separate the desired ester from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonothioic acid, O-methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester under basic conditions.
Major Products
Oxidation: Disulfides (e.g., dimethyl disulfide).
Reduction: Thiols (e.g., methanethiol).
Substitution: Corresponding substituted products (e.g., methyl xanthate derivatives).
Applications De Recherche Scientifique
Carbonothioic acid, O-methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various xanthate derivatives.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the mining industry as a flotation agent to enhance the separation of valuable minerals from ores.
Mécanisme D'action
The mechanism by which carbonothioic acid, O-methyl ester exerts its effects involves the formation of a complex with metal ions. In the mining industry, it adsorbs onto the surface of mineral particles, making them hydrophobic and allowing them to be separated from the aqueous phase by flotation. In biological systems, it can interact with thiol groups in proteins, leading to enzyme inhibition or modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbonodithioic acid, O,S-diethyl ester: Another xanthate ester with similar properties but different alkyl groups.
Carbonodithioic acid, O-ethyl ester: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Carbonothioic acid, O-methyl ester is unique due to its specific reactivity and applications in both industrial and scientific contexts. Its ability to form stable complexes with metal ions makes it particularly valuable in mineral processing and organic synthesis.
Propriétés
Numéro CAS |
44204-02-6 |
|---|---|
Formule moléculaire |
C2H3O2S- |
Poids moléculaire |
91.11 g/mol |
Nom IUPAC |
methoxymethanethioate |
InChI |
InChI=1S/C2H4O2S/c1-4-2(3)5/h1H3,(H,3,5)/p-1 |
Clé InChI |
YUGAPOVDMHKYAG-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)
